What are the natural sources of Columbianetin?
What are the natural sources of Columbianetin?
An In-depth Technical Guide to the Natural Sources of Columbianetin for Researchers and Drug Development Professionals.
Introduction
Columbianetin is a naturally occurring coumarin, a class of polyphenolic phytochemicals found in various higher plants.[1] As a bioactive compound, it has garnered significant interest within the scientific community for its diverse pharmacological activities, including analgesic, antioxidative, anti-inflammatory, anti-proliferative, and anti-allergic properties.[1] Notably, its role in modulating inflammatory pathways, specifically through the inhibition of cyclooxygenase-2 (COX-2) and the regulation of mast cell-mediated allergic inflammatory responses, positions it as a compound of interest for therapeutic development.[2] This technical guide provides a comprehensive overview of the natural sources of Columbianetin, quantitative data on its occurrence, detailed experimental protocols for its extraction and isolation, and visualizations of relevant biological and experimental pathways.
Natural Sources of Columbianetin
Columbianetin is primarily found in plants belonging to the Apiaceae (or Umbelliferae) family, which is known to be rich in coumarins.[3] Specific species that have been identified as significant natural sources of Columbianetin include:
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Angelica pubescens : The roots of this plant are a well-documented source from which Columbianetin has been successfully isolated.[4]
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Angelica archangelica L. : This species is also recognized as a natural source of Columbianetin.[1]
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Lomatium columbianum : Columbianetin is obtained through the hydrolysis of columbianadin (B1669301) and columbianin, which are isolated from the petroleum ether and alcoholic extracts of this plant, respectively.[5]
While these are the most directly cited sources, the broader family of Apiaceae plants represents a promising area for the exploration of new or alternative natural sources of Columbianetin and other related coumarins.[3]
Quantitative Analysis of Columbianetin in Natural Sources
The concentration of Columbianetin can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used. The following table summarizes available quantitative data from scientific literature.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Angelica pubescens | Root | Columbianetin | 0.11 mg/g of extract | [6] |
| Angelica pubescens | Root | Pre-purified extract containing Columbianetin | 221 mg of extract from 30 g of dry root | [4] |
| Angelicae Pubescentis Radix | Root | Columbianetin-β-D-glucopyranoside | 0.45% in crude extract | [7] |
Methodologies for Extraction, Isolation, and Identification
The extraction and purification of Columbianetin from its natural sources require multi-step processes involving various chromatographic and spectroscopic techniques.
Extraction and Isolation from Angelica pubescens Roots
This protocol is adapted from the methodology described for the isolation of (+)-columbianetin using High-Speed Counter-Current Chromatography (HSCCC).[4]
4.1.1 Materials and Reagents
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Dry roots of Angelica pubescens
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Solvent System I: n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v)
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Solvent System II: n-hexane-ethyl acetate-methanol-water (5:5:7:4 v/v/v/v)
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Methanol
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TLC plates (silica gel)
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HPLC-grade solvents
4.1.2 Equipment
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High-Speed Counter-Current Chromatography (HSCCC) instrument
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Rotary evaporator
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TLC developing tank
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UV transilluminator (312 nm)
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High-Performance Liquid Chromatography (HPLC) system
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Mass Spectrometer (MS)
4.1.3 Protocol
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Crude Extraction: A pre-purified root extract is prepared from the dry roots of Angelica pubescens. (Note: The original paper starts with a 221 mg dry prepurified root extract from 30 g of dry root).[4]
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Initial HSCCC Separation: The dry extract is dissolved in 10 ml of solvent system II and loaded onto the HSCCC coil for separation at 890 rpm. The eluate is collected in 20 ml fractions.
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Fraction Analysis (TLC): The collected fractions are analyzed by TLC. Fluorescent compounds are visualized under a transilluminator at 312 nm to identify fractions containing Columbianetin.
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Pooling and Concentration: Fractions containing the target compound are combined. Methanol is removed from the aqueous phase, and the sample is evaporated to dryness.
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Second HSCCC Separation: The dried residue is subjected to another round of HSCCC separation using solvent system I at 900 rpm.
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Purity Analysis (TLC & HPLC): Fractions are again analyzed by TLC. Those showing a single spot for Columbianetin (approximately 95% purity) are pooled and further examined by HPLC for purity confirmation.
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Identification (Mass Spectrometry): The purified compound is subjected to mass spectral fragmentation for unequivocal identification. The fragmentation pattern is compared with that of an authentic standard. The expected molecular ion [M+] is at m/z 246, with major fragments at m/z 187 and 160.[4]
General Chromatographic and Spectroscopic Techniques
A sequential combination of conventional chromatographic techniques is often employed for the isolation of coumarins like Columbianetin.[5] The structural elucidation of the isolated compound is then performed using a suite of spectroscopic methods.[5]
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Chromatographic Techniques:
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Thin-Layer Chromatography (TLC): Used for monitoring fractions and assessing purity.[8]
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Column Chromatography: A standard technique for the separation of compounds from a mixture.[8][9]
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Flash Chromatography: A rapid form of column chromatography.[8]
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Sephadex Chromatography: Used for size-exclusion separation.[8]
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High-Performance Liquid Chromatography (HPLC): Employed for final purification and quantification.[8]
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Spectroscopic Techniques for Identification:
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Ultraviolet-Visible (UV) Spectroscopy: Provides information about the electronic transitions within the molecule.[5]
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): Used to determine the detailed structure and stereochemistry of the molecule.[5]
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[5]
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Biosynthesis and Signaling Pathways
Biosynthesis of Furanocoumarins
Columbianetin is a key intermediate in the biosynthesis of angular furanocoumarins.[5] The pathway involves the prenylation of an aromatic moiety derived from the shikimate pathway, followed by cyclization and hydroxylation steps.[5]
Caption: Biosynthetic pathway of angular furanocoumarins, highlighting Columbianetin.
Inflammatory Signaling Pathway Modulation
Columbianetin exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. It is a known inhibitor of COX-2, an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain.[2] It also regulates mast cell-mediated allergic inflammatory responses.[2]
Caption: Columbianetin's modulation of key inflammatory pathways.
Experimental Workflow Visualizations
General Workflow for Phytochemical Isolation
The process of isolating a pure bioactive compound from a plant source follows a standardized workflow, from extraction to characterization.
Caption: A generalized workflow for the extraction and isolation of natural products.
Workflow for Columbianetin Isolation from A. pubescens
This diagram visualizes the specific experimental protocol for isolating Columbianetin as described in Section 4.1.
Caption: Experimental workflow for isolating Columbianetin via HSCCC.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. nbinno.com [nbinno.com]
- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
